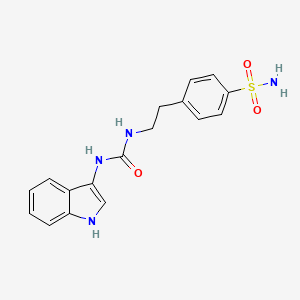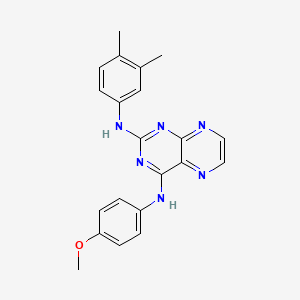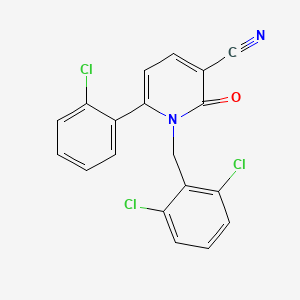![molecular formula C28H33N5O2S B2417472 N-ciclopentil-4-isopentil-1-((3-metilbencil)tio)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolina-8-carboxamida CAS No. 2034302-46-8](/img/new.no-structure.jpg)
N-ciclopentil-4-isopentil-1-((3-metilbencil)tio)-5-oxo-4,5-dihidro-[1,2,4]triazolo[4,3-a]quinazolina-8-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H33N5O2S and its molecular weight is 503.67. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los compuestos que contienen 1,2,4-triazol exhiben prometedoras propiedades anticancerígenas. Los investigadores han explorado derivados de este andamiaje como posibles inhibidores del crecimiento de células cancerosas .
- El enlace N–C–S en los 1,2,4-triazoles contribuye a su actividad antimicrobiana. Estos compuestos se han estudiado como posibles agentes contra bacterias y hongos .
- Los 1,2,4-triazoles han demostrado efectos antiinflamatorios. Pueden modular las vías inflamatorias y reducir los síntomas relacionados con la inflamación .
- Los compuestos que contienen el andamiaje 1,2,4-triazol a menudo exhiben propiedades antioxidantes. Los antioxidantes juegan un papel crucial en la protección de las células contra el estrés oxidativo .
- Algunos 1,2,4-triazoles poseen propiedades analgésicas. Estos compuestos pueden actuar sobre los receptores del dolor o las vías de señalización del dolor .
- Más allá de los productos farmacéuticos, los 1,2,4-triazoles se utilizan en agroquímica. Pueden servir como fungicidas, herbicidas o reguladores del crecimiento de las plantas .
Actividad Anticancerígena
Agentes Antimicrobianos
Propiedades Antiinflamatorias
Actividad Antioxidante
Efectos Analgésicos
Aplicaciones Agroquímicas
Propiedades
Número CAS |
2034302-46-8 |
|---|---|
Fórmula molecular |
C28H33N5O2S |
Peso molecular |
503.67 |
Nombre IUPAC |
N-cyclopentyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H33N5O2S/c1-18(2)13-14-32-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(32)30-31-28(33)36-17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34) |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CCC(C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)
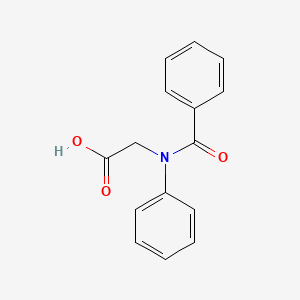
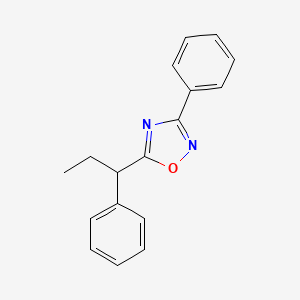

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)

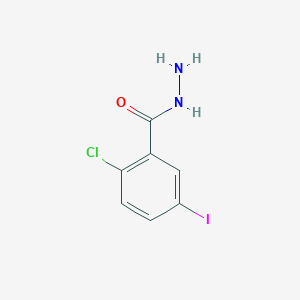
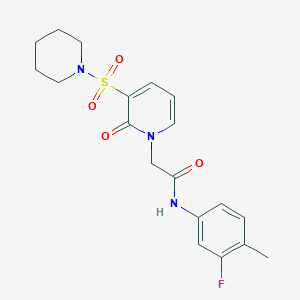

![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)
